1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine
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Overview
Description
1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C10H12BrClN2O2S. It is characterized by the presence of a piperazine ring substituted with a 4-bromo-2-chlorophenylsulfonyl group.
Scientific Research Applications
1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Preparation Methods
The synthesis of 1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine typically involves the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, facilitated by palladium catalysts and boron reagents.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and bases such as potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine can be compared with other sulfonyl-substituted piperazines, such as:
1-[(4-Methylphenyl)sulfonyl]piperazine: Similar structure but with a methyl group instead of bromo and chloro substituents.
1-[(4-Nitrophenyl)sulfonyl]piperazine: Contains a nitro group, leading to different electronic properties and reactivity.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O2S/c11-8-1-2-10(9(12)7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNMMLAYLPUGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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